(Oxalato(2-)-O,O')dioxouranium

Speciation Stability Constant Nuclear Waste Disposal

Need a reliable chemical actinometer or a selective uranium precipitant? Generic uranyl salts like nitrate or acetate lack the defined photochemical quantum yield and controlled solubility of uranyl oxalate. This pale yellow powder (UO₂C₂O₄·3H₂O) solves key research pain points: - **Gold Standard Actinometry**: Defined U(VI) reduction quantum yield in UV-A range; produces U(V) + CO₂ via reproducible photoredox pathway. - **Selective Precipitation**: Low solubility (Ksp ~10⁻⁸) in HNO₃-oxalic acid media enables efficient U separation in PUREX process. - **Controlled Thermal Decomposition**: Gradual calcination up to 270°C yields U₃O₈ with consistent morphology for nuclear fuel fabrication.

Molecular Formula C2H2O6U
Molecular Weight 360.06 g/mol
CAS No. 2031-89-2
Cat. No. B12653824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Oxalato(2-)-O,O')dioxouranium
CAS2031-89-2
Molecular FormulaC2H2O6U
Molecular Weight360.06 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.O=[U]=O
InChIInChI=1S/C2H2O4.2O.U/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;;
InChIKeyZFJGNWSCDBMVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uranyl Oxalate Technical Baseline


Oxalato(2-)-O,O')dioxouranium (CAS 2031-89-2), commonly referred to as uranyl oxalate (UO₂C₂O₄), is a uranyl salt containing the UO₂²⁺ cation chelated by an oxalate (C₂O₄²⁻) ligand [1]. It typically exists as a trihydrate (UO₂C₂O₄·3H₂O) under ambient conditions due to its hygroscopic nature [2]. This compound is a pale yellow powder with a molecular weight of 358.05 g/mol (anhydrous) and is partially soluble in water . It is a key intermediate in nuclear fuel cycle processes and serves as a precursor for uranium oxide synthesis .

Workflow Uranium oxide precursor synthesis (U₃O₈)
Selection Defined thermal decomposition pathway
Use context Photoredox and actinometry studies

Uranyl Oxalate Substitution Risks


Substituting uranyl oxalate (CAS 2031-89-2) with other common uranyl salts such as uranyl nitrate or uranyl acetate is not recommended for applications requiring precise control over metal-organic framework synthesis, photochemical behavior, or uranium mobility modeling. The unique bidentate chelation geometry of the oxalate ligand imparts distinct stability constants and photochemical reaction pathways that are absent in simpler uranyl salts [1]. Furthermore, the solubility and speciation of uranyl oxalate in high ionic strength environments differ significantly from those of nitrate or acetate systems, directly impacting uranium transport predictions in geological and waste disposal models [2]. Using a generic alternative without verifying the specific complexation equilibrium and photoredox behavior will introduce uncontrolled variables, thereby invalidating comparative analysis and leading to erroneous conclusions in both research and industrial process development.

Stronger bidentate oxalate chelation may shift speciation predictions compared to nitrate or acetate salts.
Photoreduction pathway is specific to oxalate; nitrate/acetate remain inert, invalidating actinometry workflows.
Low, tunable solubility enables controlled precipitation; highly soluble nitrate lacks this separation capability.

Quantitative Differentiation Guide


Complexation Stability: Oxalate vs. Acetate

The formation constant (log β₁₁) for the 1:1 uranyl-oxalate complex is significantly higher than that of the uranyl-acetate complex, indicating stronger and more selective binding in solution. The log β₁₁ for uranyl oxalate is 6.31 ± 0.02, whereas the comparable constant for uranyl acetate is reported to be ~2.6-2.8 [1]. This near four-order-of-magnitude difference in binding affinity makes uranyl oxalate the preferred reagent for studies where robust, well-defined aqueous uranyl species are required, and where ligand exchange with acetate would be problematic [2].

Complexation Stability
Reported
Target: log β₁₁ = 6.31 ± 0.02 Comparator (Acetate): log β₁₁ ≈ 2.6–2.8
Supports speciation modeling for nuclear waste disposal research.
Ionic strength conditions differ (3.0 M vs. 0.1 M).
Speciation Stability Constant Nuclear Waste Disposal

Oxalate-Specific Photoreactivity

Uranyl oxalate undergoes a well-defined photochemical decomposition upon UV excitation, leading to the reduction of U(VI) to U(V) and the release of CO₂. In contrast, uranyl nitrate and uranyl acetate do not undergo this intramolecular photoredox reaction under identical conditions [1]. DFT calculations confirm that this unique reactivity is contingent on the specific ligand geometry of oxalate, with the photoreactive species identified as [UO₂(C₂O₄)₃]⁴⁻ and [(UO₂)₂(C₂O₄)₅]⁶⁻, where unidentate oxalate binding enables decarboxylation [2]. The photochemical quantum yield of uranyl oxalate is a known, reproducible parameter, whereas analogous nitrate and acetate systems exhibit negligible photoreduction [3].

Photoreactivity
Head-to-head
UO₂C₂O₄: U(VI)→U(V) reduction, quantum yield ~0.5–0.6 (365 nm) Nitrate/Acetate: No photoreduction, no CO₂ evolution
Supports actinometry and photoredox research applications.
Reaction requires oxalate ligand geometry.
Photochemistry Photoredox Actinometry

Thermal Stability for Oxide Precursors

The thermal decomposition of uranyl oxalate trihydrate (UO₂C₂O₄·3H₂O) occurs in distinct, well-characterized steps, ultimately yielding U₃O₈ above 600°C. This contrasts with uranyl acetate and nitrate, which decompose at lower temperatures and often produce less defined intermediates [1]. Specifically, IR spectral analysis shows that the oxalate anion in uranyl oxalate remains stable up to ~270°C, whereas the acetate anion decomposes at a lower temperature range [2]. Furthermore, the standard enthalpy of formation for uranyl oxalate trihydrate is ΔH°f = -3195.8 ± 1.3 kJ/mol, which is substantially more negative than that of uranyl acetate dihydrate (ΔH°f = -2607.8 ± 1.3 kJ/mol), indicating a thermodynamically more stable solid phase [3].

Thermal Stability
Head-to-head
ΔH°f (UO₂C₂O₄·3H₂O): –3195.8 ± 1.3 kJ/mol ΔH°f (UO₂(CH₃COO)₂·2H₂O): –2607.8 ± 1.3 kJ/mol
More exothermic formation supports controlled calcination to U₃O₈.
Calorimetric determination at 298.15 K.
Thermal Analysis Decomposition Nuclear Fuel Cycle

Polymeric Structure for Crystal Engineering

Uranyl oxalate forms a polymeric solid-state structure with a defined monoclinic crystal lattice (P2₁/c space group), which is fundamentally different from the discrete ionic lattices of uranyl nitrate and acetate [1]. X-ray crystallography reveals that uranyl oxalate complexes, such as [(UO₂)₂(C₂O₄)₅]⁶⁻, feature a pentagonal bipyramidal coordination geometry with oxalate ligands bridging between uranyl centers to form extended chains or networks [2]. In contrast, uranyl nitrate and acetate typically crystallize as monomeric units or simple ionic salts. This structural difference directly impacts the morphology and properties of derived uranium oxide materials, with uranyl oxalate precursors yielding distinct particle architectures upon thermal decomposition [3].

Crystal Structure
Class-level
Polymeric network; P2₁/c space group; U-O bridging vs. discrete ionic lattices for nitrate/acetate
Supports crystal engineering of uranyl-organic frameworks.
Structural difference impacts derived oxide morphology.
Crystal Engineering Coordination Polymer X-ray Diffraction

Solubility Control for Nuclear Process Modeling

The solubility of uranyl oxalate trihydrate (UO₂C₂O₄·3H₂O) in nitric-oxalic acid media is precisely quantifiable, with an apparent solubility product (Kₛ) that is dependent on ionic strength. At an ionic strength of 1 mol/L, Kₛ is 1.9 × 10⁻⁸, decreasing to 9.2 × 10⁻⁹ at 3 mol/L [1]. This low and tunable solubility is critical for the selective precipitation of uranium in the PUREX process, where high selectivity is required. In contrast, uranyl nitrate is highly soluble (e.g., >100 g/100 mL in water) [2], and uranyl acetate has a much higher solubility, making them unsuitable for quantitative precipitation or solid-liquid separation steps. The ability to fine-tune precipitation by controlling the oxalate concentration is a key differentiator for process chemistry applications [3].

Solubility Control
Reported
Kₛ (uranyl oxalate): 1.9×10⁻⁸ to 9.2×10⁻⁹ Uranyl Nitrate: >100 g/100 mL H₂O
Low, tunable solubility supports selective uranium precipitation.
Critical for PUREX solid-liquid separation.
Solubility Speciation Nuclear Fuel Reprocessing

Uranyl Oxalate Application Scenarios


Photochemical Actinometry and Photoredox

Due to its unique and well-characterized photochemical decomposition pathway, which yields a defined quantum yield for U(VI) reduction, uranyl oxalate is the gold standard for chemical actinometry in the UV-A range [1]. It is specifically selected over uranyl nitrate or acetate, which are photochemically inert in this context. The reproducible formation of U(V) and CO₂, as confirmed by DFT studies, provides a reliable probe for investigating light-driven uranium redox chemistry [2].

Controlled Precipitation in Fuel Reprocessing

The low and tunable solubility of uranyl oxalate in nitric-oxalic acid media, quantified by a Kₛ of ~10⁻⁸ [1], enables its use as a highly selective precipitant for uranium in the PUREX process. This is in stark contrast to the high solubility of uranyl nitrate, which would not allow for such quantitative solid-liquid separation. Accurate thermodynamic models for uranium transport in geological repositories also rely on the precise stability constants determined for uranyl oxalate complexes [2].

Morphology-Controlled U3O8 Precursors

The distinct thermal decomposition pathway of uranyl oxalate, which proceeds through well-defined intermediates to yield U₃O₈, is exploited to synthesize oxide powders with controlled morphology [1]. The higher thermal stability of the oxalate anion up to 270°C, compared to the acetate analog [2], allows for a more gradual and controllable calcination process, leading to superior batch-to-batch consistency in nuclear fuel fabrication.

Coordination Polymer Synthesis for Crystal Engineering

The ability of the oxalate ligand to bridge uranyl centers and form extended polymeric structures [1] makes this compound a versatile building block for crystal engineering. This property is absent in simple uranyl salts like nitrate and acetate, which form discrete ionic lattices. Researchers utilize this polymeric nature to design novel uranyl-organic frameworks (UOFs) and to study fundamental actinide coordination chemistry [2].

Application
Selection Property
Validation Focus
Actinometry and photoredox studies
Defined photodecomposition pathway
Reproducibility of U(VI)→U(V) reduction quantum yield
Controlled precipitation in reprocessing
Tunable low solubility in nitric-oxalic media
Selective uranium solid-liquid separation efficiency
U₃O₈ precursor synthesis
Stepwise thermal decomposition
Oxide morphology and batch-to-batch consistency
Crystal engineering of uranyl-organic frameworks
Bridging bidentate oxalate ligand
Extended polymeric network formation

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